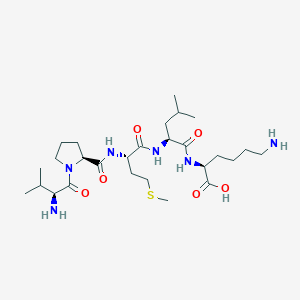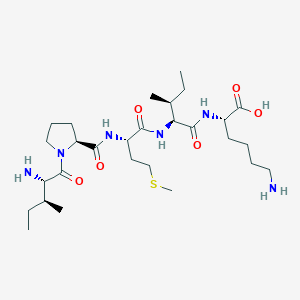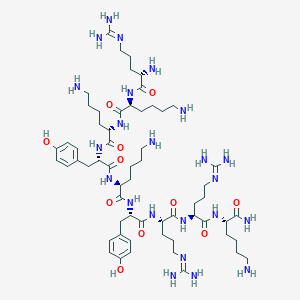
MLCK inhibitor peptide 18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myosin Light Chain Kinase Inhibitor Peptide 18 is a highly basic, cell-permeable nonapeptide that acts as a selective inhibitor of Myosin Light Chain Kinase. It is primarily used for phosphorylation and dephosphorylation applications. The compound has a molecular formula of C60H105N23O11 and a molecular weight of 1324.62 .
Mechanism of Action
Target of Action
The primary target of the MLCK inhibitor peptide 18 is the Myosin Light Chain Kinase (MLCK) . MLCK is a critical regulatory protein that plays a significant role in altering paracellular permeability during gastrointestinal disorders .
Mode of Action
This compound acts as a selective competitive inhibitor of MLCK . It displays a mixed mode of inhibition with respect to ATP and is competitive with respect to the peptide substrate .
Biochemical Pathways
This compound affects the phosphorylation of Myosin Light Chain II (MLC-2) . This phosphorylation is a biochemical marker for perijunctional actomyosin ring contraction, which increases paracellular permeability by regulating the apical junctional complex . The phosphorylation of MLC-2 is dominantly regulated by MLCK and Rho-associated coiled-coil containing protein kinase (ROCK) mediated pathways .
Pharmacokinetics
It is known that this inhibitor is cell-permeable , indicating that it can cross cell membranes and interact with its intracellular target, MLCK.
Result of Action
The action of this compound leads to a reduction in intracellular MLC phosphorylation . This results in the regulation of paracellular permeability, with the potential to restore barrier function in intestinal disease states . It also prevents defects in transepithelial barrier resistance induced by bacteria or TNF-α plus IFN-γ .
Action Environment
The effectiveness of this compound can be influenced by various environmental factors. For instance, conditions that induce intestinal anoxia/reoxygenation (A/R) injury can disrupt tight junction barrier function via MLCK activation and MLC phosphorylation . In such conditions, the use of this compound can attenuate the increased epithelial monolayer permeability and occludin endocytosis caused by A/R injury .
Biochemical Analysis
Biochemical Properties
MLCK Inhibitor Peptide 18 controls the biological activity of Myosin Light Chain Kinase . It has been shown to be a critical regulatory protein in altering paracellular permeability during gastrointestinal disorders . The inhibition is competitive with respect to the peptide substrate .
Cellular Effects
This compound influences cell function by regulating the apical junctional complex . It increases paracellular permeability by regulating the apical junctional complex .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with Myosin Light Chain Kinase . It does not interfere with kinase activation by calmodulin (CaM), nor does it inhibit the activities of CaMKII and PKA .
Metabolic Pathways
This compound is involved in the regulation of the intestinal barrier during normal homeostasis and digestive diseases
Preparation Methods
Synthetic Routes and Reaction Conditions
Myosin Light Chain Kinase Inhibitor Peptide 18 is synthesized through solid-phase peptide synthesis. The peptide sequence is H-Arg-Lys-Lys-Tyr-Lys-Tyr-Arg-Arg-Lys-NH₂. The synthesis involves the stepwise addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin .
Industrial Production Methods
The industrial production of Myosin Light Chain Kinase Inhibitor Peptide 18 involves large-scale solid-phase peptide synthesis. The process includes the use of automated peptide synthesizers, which allow for the efficient and reproducible production of the peptide. The final product is purified using high-performance liquid chromatography and lyophilized to obtain a stable, dry powder .
Chemical Reactions Analysis
Types of Reactions
Myosin Light Chain Kinase Inhibitor Peptide 18 primarily undergoes phosphorylation and dephosphorylation reactions. It does not block calmodulin or inhibit the kinase activities of calcium/calmodulin-dependent protein kinase II or protein kinase A .
Common Reagents and Conditions
The peptide is typically used in aqueous solutions or dimethyl sulfoxide. It is stable under standard laboratory conditions and can be stored at -20°C for up to six months .
Major Products Formed
The major products formed from the reactions involving Myosin Light Chain Kinase Inhibitor Peptide 18 are phosphorylated or dephosphorylated forms of the peptide substrate .
Scientific Research Applications
Myosin Light Chain Kinase Inhibitor Peptide 18 has a wide range of scientific research applications:
Chemistry: It is used to study the phosphorylation and dephosphorylation processes of peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
MLCK Inhibitor Peptide 4: Another selective inhibitor of Myosin Light Chain Kinase with a different peptide sequence.
MLCK Inhibitor Peptide 16: Similar in function but with variations in the peptide sequence and inhibition characteristics.
Wortmannin: A microbial product inhibitor of Myosin Light Chain Kinase, though it also has antifungal and anti-inflammatory activities.
Uniqueness
Myosin Light Chain Kinase Inhibitor Peptide 18 is unique due to its high selectivity for Myosin Light Chain Kinase and its ability to inhibit the kinase without affecting other related kinases such as calcium/calmodulin-dependent protein kinase II and protein kinase A. This selectivity makes it a valuable tool for studying the specific role of Myosin Light Chain Kinase in various biological processes .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H105N23O11/c61-27-5-1-13-41(49(66)86)76-51(88)45(17-10-32-74-59(69)70)79-53(90)46(18-11-33-75-60(71)72)81-57(94)48(35-37-21-25-39(85)26-22-37)83-55(92)44(16-4-8-30-64)80-56(93)47(34-36-19-23-38(84)24-20-36)82-54(91)43(15-3-7-29-63)78-52(89)42(14-2-6-28-62)77-50(87)40(65)12-9-31-73-58(67)68/h19-26,40-48,84-85H,1-18,27-35,61-65H2,(H2,66,86)(H,76,88)(H,77,87)(H,78,89)(H,79,90)(H,80,93)(H,81,94)(H,82,91)(H,83,92)(H4,67,68,73)(H4,69,70,74)(H4,71,72,75)/t40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOKAKNGULMYHZ-UILVTTEASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H105N23O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1324.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does MLCK inhibitor peptide 18 affect intestinal barrier function during anoxia/reoxygenation injury?
A1: this compound helps maintain intestinal barrier function during anoxia/reoxygenation (A/R) injury by preventing the disruption of tight junctions. [, ] During A/R, Myosin Light Chain Kinase (MLCK) is activated, leading to the phosphorylation of Myosin Light Chain (MLC). This phosphorylation event triggers the internalization of the tight junction protein occludin, compromising the integrity of the intestinal barrier and increasing permeability. [] this compound directly inhibits MLCK activity, thus preventing MLC phosphorylation and the subsequent endocytosis of occludin. [] This protective effect was observed both in vitro using Caco-2BBe1 monolayers and ex vivo in porcine ileal mucosa, where treatment with this compound significantly reduced permeability and increased transepithelial electrical resistance (TER). []
Q2: What is the significance of studying this compound in the context of intestinal A/R injury?
A2: Intestinal A/R injury is a serious condition that can occur during various clinical scenarios, including ischemia, surgery, and transplantation. [] The disruption of the intestinal barrier function during A/R can lead to inflammation, sepsis, and multiple organ failure. [] Identifying therapeutic targets to mitigate barrier dysfunction is crucial for improving patient outcomes. The research demonstrates that this compound effectively attenuates intestinal barrier dysfunction in A/R injury by targeting the MLCK-mediated occludin endocytosis pathway. [] This finding suggests that this compound, and potentially other MLCK inhibitors, could be promising therapeutic agents for treating or preventing intestinal A/R injury.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-Acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-2-methyl-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid](/img/structure/B549403.png)
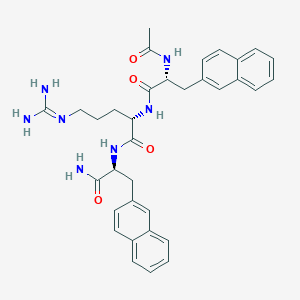
![[N-[(4S)-4-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutyl]carbamimidoyl]azanide](/img/structure/B549409.png)
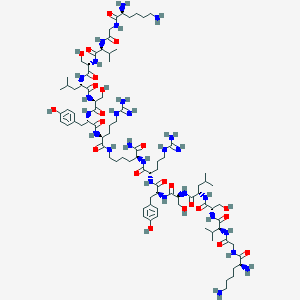
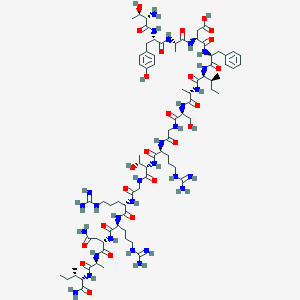
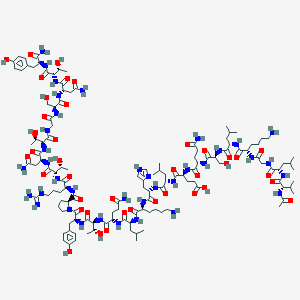
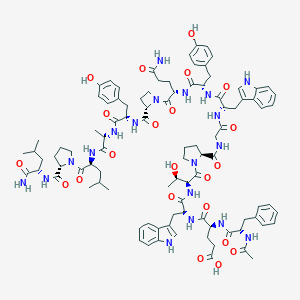
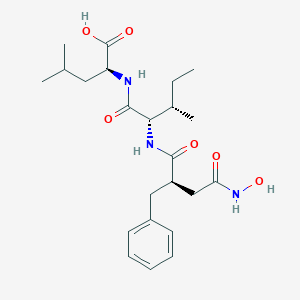
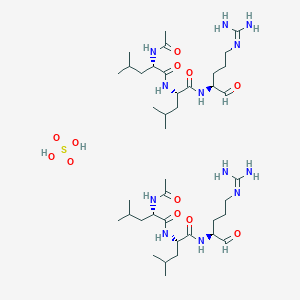


![(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B549478.png)
